6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications
Inotropic Activity
Research has shown that compounds like imidazo[1,2-b]pyridazine, including its analogues, play a significant role in inotropic activity, which is crucial in treating congestive heart failure. These compounds demonstrate potent inotropic effects both in vitro and in vivo, highlighting their potential in medical applications related to heart failure treatment (Spitzer et al., 1988).
Potential Anticancer Agents
Another significant application of imidazo[1,2-b]pyridazine derivatives is in cancer research. They have been synthesized and evaluated as potential anticancer agents. The studies have shown that these compounds, particularly the imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, display antitumor activity in mice and cause cell accumulation at mitosis, which is a critical factor in cancer treatment (Temple et al., 1987).
Antiulcer Properties
Imidazo[1,2-b]pyridazine compounds have also been investigated for their antiulcer properties. They exhibit gastric antisecretory and cytoprotective properties, making them potential candidates for antiulcer medication. These properties are linked to their ability to inhibit the H+/K+-ATPase enzyme, which is pivotal in gastric acid secretion control (Kaminski et al., 1987).
Neuroblastoma Cell Line Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors with anti-proliferative effects on the human neuroblastoma cell line, IMR-32. These compounds demonstrate the capability to induce cell death, cell cycle arrest, and reduced cellular ATP levels, suggesting their potential use in neuroblastoma treatment (Sharma et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) which is upregulated and overexpressed in multiple myeloma . Another potential target is the Interleukin-17A (IL-17A), a major pathological cytokine secreted from Th17 cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits TAK1 at nanomolar concentrations . It also acts as an IL-17A inhibitor, potentially reducing the pro-inflammatory effects of IL-17A .
Biochemical Pathways
The compound affects the TAK1 and IL-17A pathways. TAK1 is involved in multiple signaling pathways, including the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . IL-17A is involved in normal immune and inflammatory responses but can also contribute to chronic autoimmune diseases .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The inhibition of TAK1 and IL-17A by this compound can lead to a decrease in the progression of diseases such as multiple myeloma and autoimmune diseases .
Future Directions
Imidazo[1,2-b]pyridazine derivatives have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future drug discovery research.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of certain biological targets such as IL-17A , which plays a key role in chronic inflammation and autoimmune diseases .
Cellular Effects
Preliminary studies suggest that imidazo[1,2-b]pyridazine derivatives may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-b]pyridazine derivatives have been found to inhibit IL-17A, a pro-inflammatory cytokine . This suggests that 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLMCZLLZSCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.